molecular formula C25H26N2O5S2 B4039588 2-methoxyethyl (2Z)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methoxyethyl (2Z)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B4039588
M. Wt: 498.6 g/mol
InChI Key: XTHYYBJDOKQBEW-HKWRFOASSA-N
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Description

2-methoxyethyl (2Z)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C25H26N2O5S2 and its molecular weight is 498.6 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methoxyethyl 7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is 498.12831428 g/mol and the complexity rating of the compound is 863. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Formation

  • Researchers have focused on synthesizing novel compounds from 2-methoxyethyl 7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate and similar structures. These compounds exhibit potential for various biological activities (Abu‐Hashem et al., 2020).

Conformational and Structural Studies

  • Structural modifications in thiazolopyrimidines, like the compound , lead to significant changes in supramolecular aggregation, providing insights into their conformational features (Nagarajaiah & Begum, 2014).

Antimicrobial and Antiviral Activities

  • Thiazolopyrimidines and their derivatives have been explored for their antimicrobial and antiviral properties. For instance, certain synthesized thiazolopyrimidines showed potential in vitro cytostatic activities against a broad panel of cancer and leukemia cell lines, along with some antiviral activity (Tichy et al., 2017).

Potential in Fluorescence and Electronic Properties

  • Novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, related to the compound , have shown promising solid-state fluorescence properties. Their absorption and emission properties were quantitatively reproduced by ab initio quantum-chemical calculations (Yokota et al., 2012).

Drug Design and Molecular Docking Studies

  • The compound has been a subject of interest in drug design and molecular docking studies. For example, DFT structural and reactivity studies of a pyrimidine-6-carboxylate derivative related to this compound were conducted to evaluate its potential antimicrobial activity (Smitha et al., 2021).

Properties

IUPAC Name

2-methoxyethyl (2Z)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S2/c1-4-11-31-18-9-7-17(8-10-18)22-21(24(29)32-13-12-30-3)16(2)26-25-27(22)23(28)20(34-25)15-19-6-5-14-33-19/h5-10,14-15,22H,4,11-13H2,1-3H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTHYYBJDOKQBEW-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CS4)S3)C)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)C2C(=C(N=C3N2C(=O)/C(=C/C4=CC=CS4)/S3)C)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methoxyethyl (2Z)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
2-methoxyethyl (2Z)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 3
2-methoxyethyl (2Z)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
2-methoxyethyl (2Z)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
2-methoxyethyl (2Z)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
2-methoxyethyl (2Z)-7-methyl-3-oxo-5-(4-propoxyphenyl)-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

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